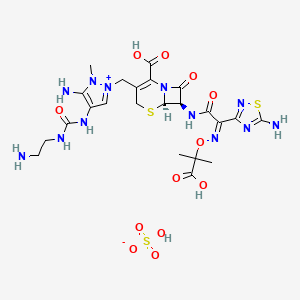

セフトロザン硫酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ceftolozane is a semi-synthetic broad-spectrum fifth-generation cephalosporin . It is used in combination with tazobactam for the treatment of infections caused by designated susceptible microorganisms in adult and pediatric patients . The infections include complicated intra-abdominal infections in combination with metronidazole, complicated urinary tract infections, and hospital-acquired pneumonia .

Molecular Structure Analysis

The chemical formula of Ceftolozane is C23H30N12O8S2 . The molecular weight is 666.69 g/mol . The exact structure can be found in various chemical databases .

Chemical Reactions Analysis

Ceftolozane belongs to the cephalosporin class of antibacterial drugs . It exerts antibacterial effects by preventing the formation of cell walls that protect bacteria from injury and confer resistance to some antibiotics . It displays increased activity against Gram-negative bacilli, including those that harbor classical β-lactamases .

Physical and Chemical Properties Analysis

Ceftolozane has a chemical formula of C23H31N12O12S3 and a molecular weight of 763.750 . The elemental analysis shows that it contains C (36.17%), H (4.09%), N (22.01%), O (25.14%), and S (12.59%) .

科学的研究の応用

抗菌剤耐性グラム陰性菌感染症の治療

セフトロザン硫酸塩は、しばしばタゾバクタムと組み合わせて、抗菌剤耐性グラム陰性菌感染症の治療に臨床的に使用されてきました {svg_1}. これらの感染症は、特に医療現場において、世界的な公衆衛生上の深刻なリスクをもたらします {svg_2}. この化合物は、耐性エンテロバクター属菌および緑膿菌に対して有効性を示しています {svg_3}.

呼吸器感染症の治療

呼吸器感染症は、セフトロザン硫酸塩で治療される感染症の重要な部分を占めています {svg_4}. これらの感染症は、ある研究で報告された感染症の52.9%を占めていました {svg_5}.

尿路感染症(UTI)の治療

セフトロザン硫酸塩は、UTIの治療に使用されてきました。これは、ある研究で報告された感染症の14.9%を占めていました {svg_6}.

腹腔内感染症(IAI)の治療

IAIは、セフトロザン硫酸塩で治療された報告された感染症の10.1%を占めていました {svg_7}.

菌血症の治療

セフトロザン硫酸塩は、菌血症の治療に使用されてきました。菌血症は、細菌が血流中に存在する状態です {svg_8}. この化合物は、臨床的治癒または成功率、および微生物学的治癒または根絶率において、良好な結果を示しています {svg_9}.

標準治療(SoC)の代替

セフトロザン硫酸塩は、さまざまな感染症の治療のための標準治療の成功する代替手段を提供しています {svg_10}. 比較研究では、アミノグリコシドまたはポリミキシンベースのレジメンと同様に有効であることが判明しており、一部のケースでは、有意に効果的であることが判明しています {svg_11}.

作用機序

Target of Action

Ceftolozane sulfate, also known as CXA-101 or FR264205, primarily targets penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibacterial drugs .

Mode of Action

Ceftolozane sulfate exerts its bactericidal activities by interfering with bacterial cell wall synthesis . It binds to the penicillin-binding proteins, inhibiting the cross-linking of peptidoglycan, a critical component of the bacterial cell wall . This inhibition leads to the weakening of the cell wall, causing the bacterial cell to burst and die .

Biochemical Pathways

The primary biochemical pathway affected by ceftolozane sulfate is the bacterial cell wall synthesis pathway . By binding to penicillin-binding proteins, ceftolozane sulfate prevents the formation of a strong, protective cell wall, leaving the bacteria vulnerable to osmotic pressure . This results in the lysis and death of the bacterial cell .

Action Environment

The efficacy and stability of ceftolozane sulfate can be influenced by various environmental factors. For instance, the presence of beta-lactamase enzymes in the bacterial cell can degrade ceftolozane, reducing its effectiveness . When combined with tazobactam, a beta-lactamase inhibitor, ceftolozane sulfate can exhibit enhanced activity against beta-lactamase-producing bacteria . This combination allows ceftolozane sulfate to treat a broader range of bacterial infections and resistant organisms .

Safety and Hazards

Ceftolozane may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause damage to organs (Kidney, Liver) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . It is primarily eliminated via urinary excretion (≥92%) and may require dose adjustments in patients with a creatinine clearance <50 mL/min .

将来の方向性

Ceftolozane has established efficacy in clinical trials . A systematic literature review searched online biomedical databases for real-world studies of Ceftolozane for gram-negative infections up to June 2020 . The studies identified in this review demonstrate that Ceftolozane is effective in clinical practice, despite the diverse group of seriously ill patients, different levels of resistance of the pathogens treated, and varying dosing regimens used . Furthermore, comparative studies suggest that Ceftolozane offers a successful alternative to standard of care .

生化学分析

Biochemical Properties

Ceftolozane sulfate plays a crucial role in biochemical reactions by exerting bactericidal activities against susceptible gram-negative and gram-positive infections. It achieves this by interfering with bacterial cell wall synthesis. When combined with tazobactam, it further enhances its activity against beta-lactamase enzyme-producing bacteria, which are typically resistant to beta-lactam antibiotics . The compound interacts with penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking in bacterial cell wall synthesis, leading to inhibition of cell wall synthesis and subsequent bacterial cell death .

Cellular Effects

Ceftolozane sulfate affects various types of cells and cellular processes by inhibiting essential PBPs required for bacterial cell wall synthesis. This inhibition results in the weakening and eventual collapse of bacterial cell walls, leading to bacterial cell death . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily observed in bacterial cells, where it disrupts normal cellular functions and leads to cell death .

Molecular Mechanism

The molecular mechanism of action of ceftolozane sulfate involves binding interactions with PBPs, which are crucial for bacterial cell wall synthesis. By inhibiting these proteins, ceftolozane sulfate prevents the cross-linking of peptidoglycan chains, leading to the weakening and collapse of the bacterial cell wall . Additionally, the combination with tazobactam protects ceftolozane from degradation by beta-lactamase enzymes, allowing it to act against bacteria that would otherwise be resistant .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ceftolozane sulfate have been observed to change over time. The compound demonstrates stability and maintains its bactericidal activity over extended periods. Degradation can occur under certain conditions, affecting its long-term efficacy . In vitro and in vivo studies have shown that ceftolozane sulfate can have long-term effects on bacterial cellular function, leading to sustained inhibition of bacterial growth and survival .

Dosage Effects in Animal Models

The effects of ceftolozane sulfate vary with different dosages in animal models. Time-kill experiments and animal infection models have demonstrated that the pharmacokinetic–pharmacodynamic index best correlated with ceftolozane’s in vivo efficacy is the percentage of time in which free plasma drug concentrations exceed the minimum inhibitory concentration of a given pathogen . At higher doses, ceftolozane sulfate has been associated with decreased auditory startle response in postnatal day 60 male pups and increased incidence of stillbirths .

Metabolic Pathways

Ceftolozane sulfate is primarily eliminated via urinary excretion, with over 92% of the compound being excreted unchanged . The metabolic pathways involved include interactions with various enzymes and cofactors that facilitate its excretion. The compound’s activity against beta-lactamase-producing bacteria is enhanced by the presence of tazobactam, which inhibits the degradation of ceftolozane by these enzymes .

Transport and Distribution

Ceftolozane sulfate demonstrates linear pharmacokinetics, with a mean plasma half-life of 2.3 hours and a steady-state volume of distribution ranging from 13.1 to 17.6 liters . The compound exhibits low plasma protein binding (20%) and is primarily distributed within the extracellular fluid. Its transport and distribution within cells and tissues are facilitated by its interactions with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of ceftolozane sulfate is primarily within the bacterial cell wall, where it exerts its bactericidal effects by inhibiting PBPs . The compound’s activity is directed towards the bacterial cell wall, leading to the disruption of cell wall synthesis and subsequent bacterial cell death . There are no specific targeting signals or post-translational modifications that direct ceftolozane sulfate to other compartments or organelles within bacterial cells .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ceftolozane sulfate involves the reaction of Ceftolozane with sulfuric acid to form Ceftolozane sulfate.", "Starting Materials": [ "Ceftolozane", "Sulfuric acid" ], "Reaction": [ "Ceftolozane is dissolved in water.", "Sulfuric acid is added to the solution.", "The mixture is heated to a temperature of 60-70°C for several hours.", "The resulting solution is cooled and filtered to obtain Ceftolozane sulfate as a solid product." ] } | |

| Ceftolozane belongs to the cephalosporin class of antibacterial drugs. Ceftolozane exerts antibacterial effects, preventing the formation of cell walls that protect bacteria from injury and confer resistance to some antibiotics. Its antibacterial activity is also mediated through ceftolozane binding to penicillin-binding proteins (PBPs), which are required for peptidoglycan cross-linking for bacterial cell wall synthesis. As a result of cell wall synthesis inhibition, bacterial cells are killed, treating various infections. Ceftolozane has a particularly high affinity to the penicillin-binding proteins for Pseudomonas aeruginosa and Escherichia coli as well as Klebsiella pneumoniae and other enteric bacteria. In particular, a high affinity has been seen in vitro for penicillin-binding proteins 1b, 1c, 2, and 3 when compared to other antibiotics, ceftazidime and imipenem. | |

CAS番号 |

936111-69-2 |

分子式 |

C23H32N12O12S3 |

分子量 |

764.8 g/mol |

IUPAC名 |

(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate |

InChI |

InChI=1S/C23H30N12O8S2.H2O4S/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24;1-5(2,3)4/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42);(H2,1,2,3,4)/b31-11+;/t12-,18-;/m1./s1 |

InChIキー |

UJDQGRLTPBVSFN-GZGOMJRCSA-N |

異性体SMILES |

CC(C)(C(=O)O)O/N=C(\C1=NSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-] |

SMILES |

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-] |

正規SMILES |

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

FR-264205; FR264205; FR 264205; Ceftolozane sulfate; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-ethoxy-4-fluoro-N-[4-[[3-(methoxymethyl)-1-oxo-6,7-dihydro-5H-pyrazolo[1,2-a][1,2]benzodiazepin-2-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide](/img/structure/B606509.png)

![Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate](/img/structure/B606510.png)

![1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride](/img/structure/B606514.png)

![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)

![N-[2-[[2-[(2-methoxy-5-methylpyridin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-5-methylphenyl]prop-2-enamide](/img/structure/B606531.png)